molecular formula C9H7Cl2N3 B1323198 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine CAS No. 66000-43-9

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1323198
CAS No.: 66000-43-9
M. Wt: 228.07 g/mol
InChI Key: PEJLBNVUSCTMEX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13-14/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJLBNVUSCTMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634399
Record name 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66000-43-9
Record name 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium ethoxide in ethanol was prepared by dissolving sodium (0.5 g, 21.9 mmol) in ethanol (25 ml) in a dry nitrogen atmosphere and 3,4-dichlorophenylhydrazine hydrochloride (1.85 g, 8 mmol) was added. The mixture was warmed to reflux for 45 min. with stirring, then cooled to room temperature and ethoxyacrylonitrile (1.4 g, 14 mmol) added and warmed again to reflux for 24 hours. The reaction mixture was cooled to room temperature and followed by addition of water (7 ml) and 6N HCl to adjust the pH to ˜2. The resulting aqueous-ethanolic solution was stirred at room temperature for 3 hours, treated with 10% aq. NaOH to a pH 7-8 and stirred overnight. A red colour solid appeared and it was filtered, washed with water and dried to give 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.57 g, 88% yield)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (0.62 g, 2.7 mmol) in dichlorometane (45 ml), MnO2 (1.04 g, 10.8 mmol) was added and the mixture stirred at room temperature during 4 hrs. The final mixture was filtered throught decalite and the filtered solution evaporated to dryness in vacuo. The red crude solid was crystallized in ethyl ether/petroleum ether yielding 0.46 g of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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